molecular formula C12H15NO4 B554375 Z-N-Me-Ala-OH CAS No. 21691-41-8

Z-N-Me-Ala-OH

Cat. No.: B554375
CAS No.: 21691-41-8
M. Wt: 237,26 g/mole
InChI Key: QGEQKVZQPWSOTI-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-N-Me-Ala-OH typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the methylation of the amino group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: The compound can be reduced to remove the protective group, yielding N-methyl-L-alanine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction is typically carried out using catalytic hydrogenation or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Z-N-Me-Ala-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The primary mechanism of action of Z-N-Me-Ala-OH involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the protective group can be removed under mild conditions, yielding the desired peptide .

Comparison with Similar Compounds

    N-Benzyloxycarbonyl-L-alanine: Similar in structure but lacks the methyl group on the amino group.

    N-Benzyloxycarbonyl-N-methyl-L-glycine: Similar protective group but with glycine instead of alanine.

Uniqueness: Z-N-Me-Ala-OH is unique due to its specific combination of the benzyloxycarbonyl protective group and the methylated amino group. This combination provides enhanced stability and selectivity in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQKVZQPWSOTI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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